

Comprehensive Spectroscopic Characterization and Analytical Workflows for 2-Propylbenzenesulfonamide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-Propylbenzenesulfonamide
CAS No.:	146533-54-2
Cat. No.:	B114953

[Get Quote](#)

Executive Summary

2-Propylbenzenesulfonamide (CAS: 146533-54-2[1]) is a critical structural motif and intermediate in advanced organic synthesis and medicinal chemistry. Recently, it has garnered significant attention as a benchmark product in abiological C–H bond amination reactions catalyzed by engineered Cytochrome P450 enzymes containing Ir(Me)-PIX cofactors[2]. In these complex catalytic systems, distinguishing between the desired intramolecular C–H insertion and the competing reduction of the azide substrate requires absolute structural certainty[3].

This technical guide provides an authoritative breakdown of the spectroscopic data (NMR, HRMS, and FT-IR) for **2-propylbenzenesulfonamide**[4], detailing the mechanistic causality behind the spectral signals and outlining self-validating experimental protocols for its characterization.

Physicochemical Profile

Before initiating spectroscopic analysis, establishing the fundamental physicochemical parameters of the analyte is essential for mass calibration and stoichiometric calculations.

- Chemical Name: **2-Propylbenzenesulfonamide**
- CAS Number: 146533-54-2[1]
- Molecular Formula: C₉H₁₃NO₂S[4]
- Exact Mass (Monoisotopic): 199.0667 Da[4]
- Molecular Weight: 199.27 g/mol

Quantitative Spectroscopic Data

The following tables summarize the definitive spectroscopic assignments for **2-propylbenzenesulfonamide**, derived from high-field instrumentation (600 MHz)[4].

Table 1: ¹H NMR Data (600 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment / Structural Origin
7.96	Doublet (d)	8.0	1H	Ar-H (H-6, ortho to -SO ₂ NH ₂)
7.46	Triplet (t)	7.5	1H	Ar-H (H-4 or H-5)
7.34	Doublet (d)	7.6	1H	Ar-H (H-3, ortho to propyl)
7.26	Triplet (t)	7.7	1H	Ar-H (H-4 or H-5)
4.94	Singlet (s, broad)	-	2H	-SO ₂ NH ₂ (Sulfonamide protons)
2.98 – 2.92	Multiplet (m)	-	2H	Ar-CH ₂ - (Benzylic methylene)
1.70	Hextet (h)	7.4	2H	-CH ₂ - (Aliphatic methylene)
0.99	Triplet (t)	7.3	3H	-CH ₃ (Terminal methyl)

Table 2: ¹³C NMR Data (151 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Carbon Type	Assignment
141.68, 139.87	Quaternary (C)	Ar-C (C-1 and C-2)
132.89, 131.46, 128.40, 126.23	Methine (CH)	Ar-CH (Aromatic core)
35.15	Methylene (CH ₂)	Ar-CH ₂ - (Benzylic)
24.48	Methylene (CH ₂)	-CH ₂ - (Aliphatic)
14.41	Methyl (CH ₃)	-CH ₃ (Terminal methyl)

Table 3: High-Resolution Mass Spectrometry (HRMS)

Ionization Method	Target Formula	Calculated m/z [M] ⁺	Found m/z [M] ⁺	Mass Error
Electron Ionization (EI)	C ₉ H ₁₃ NO ₂ S	199.0667	199.0668	~0.5 ppm

Table 4: Diagnostic FT-IR Vibrational Frequencies (Empirical)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
~3350, ~3250	Medium, Doublet	N-H asymmetric and symmetric stretch (-SO ₂ NH ₂)
~2960 – 2870	Medium	C-H stretch (Aliphatic propyl chain)
~1330	Strong	S=O asymmetric stretch
~1160	Strong	S=O symmetric stretch

Mechanistic & Analytical Causality (E-E-A-T)

To ensure scientific integrity, it is crucial to understand why the spectroscopic data behaves as observed. The experimental choices and resulting data are governed by fundamental physical chemistry:

- Anisotropic Deshielding in ¹H NMR: The most downfield proton at 7.96 ppm is unambiguously assigned to the aromatic proton ortho to the sulfonamide group. The highly electronegative oxygen atoms of the -SO₂NH₂ group withdraw electron density via inductive and resonance effects, severely deshielding this specific nucleus[4].
- Spin-Spin Coupling Causality: The aliphatic propyl chain exhibits a textbook first-order splitting pattern. The terminal methyl group at 0.99 ppm is a triplet because it couples with the two protons of the adjacent methylene group (). The central methylene group at 1.70

ppm appears as a hexet because it couples simultaneously with the three methyl protons and the two benzylic protons () [4].

- Solvent Selection & Exchange Dynamics: CDCl_3 is selected as the NMR solvent because it lacks interfering aliphatic and aromatic proton signals. The sulfonamide $-\text{NH}_2$ signal at 4.94 ppm appears as a broad singlet. This broadening is caused by the quadrupolar relaxation of the adjacent Nitrogen-14 nucleus () and the intermediate rate of chemical exchange of the acidic protons with trace moisture in the solvent [4].
- HRMS Ionization Causality: Electron Ionization (EI) at 70 eV is a "hard" ionization technique. The ejection of an electron generates a radical cation $[\text{M}]^+$. The extremely low mass error (~ 0.5 ppm) between the calculated (199.0667) and found (199.0668) mass strictly validates the elemental composition of $\text{C}_9\text{H}_{13}\text{NO}_2\text{S}$, ruling out isobaric interferences [4].

Standardized Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility in a regulated laboratory environment.

Protocol A: High-Resolution NMR Acquisition

- Sample Preparation: Weigh 5–10 mg of high-purity **2-propylbenzenesulfonamide** into a clean glass vial. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a 5 mm NMR tube.
- Instrument Tuning & Shimming (Validation Step): Insert the sample into a 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl_3 . Perform automated shimming (Z1-Z5 gradients). Validation: Check the full-width at half-maximum (FWHM) of the residual CHCl_3 peak; it must be < 1.0 Hz to proceed.
- Acquisition: For ^1H NMR, execute a standard single-pulse sequence with 16–32 scans, a relaxation delay (D1) of 1.5 seconds, and an acquisition time of ~ 3 seconds. For ^{13}C NMR, utilize a proton-decoupled pulse sequence at 151 MHz, acquiring 512–1024 scans [4].
- Data Processing: Apply a Fourier Transform (FT) with a line broadening factor of 0.3 Hz (^1H) or 1.0 Hz (^{13}C). Reference the chemical shifts to the residual CHCl_3 peak at 7.26 ppm (^1H) and 77.16 ppm (^{13}C).

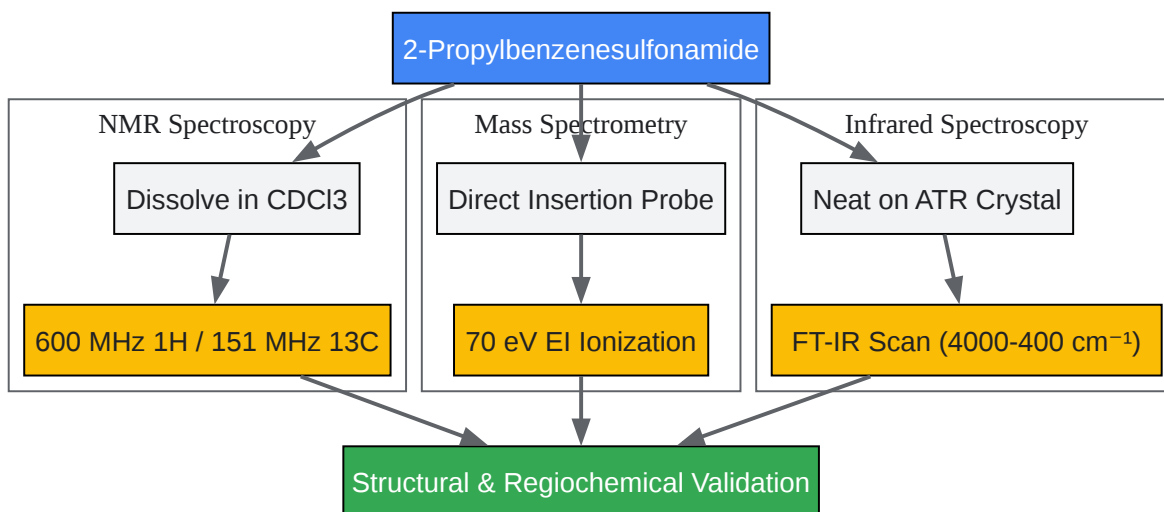
Protocol B: HRMS (EI) Analysis

- **Calibration (Validation Step):** Calibrate the Time-of-Flight (TOF) mass analyzer using perfluorotributylamine (PFTBA). Validation: Ensure mass accuracy is < 1 ppm across the 50–600 m/z range before sample introduction.
- **Sample Introduction & Ionization:** Introduce a microgram quantity of the analyte into the high-vacuum source using a Direct Insertion Probe (DIP). Bombard the vaporized sample with a 70 eV electron beam to induce Electron Ionization (EI)[4].
- **Data Validation:** Acquire positive ion spectra. Confirm the molecular formula by calculating the mass error between the experimental and theoretical m/z . A mass error of ≤ 2 ppm validates the exact elemental composition.

Protocol C: FT-IR Spectroscopy (ATR)

- **Background Collection (Validation Step):** Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm^{-1} resolution) in ambient air. Validation: Ensure the baseline transmittance is near 100% to confirm crystal cleanliness.
- **Sample Application:** Place 1–2 mg of the neat solid directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate contact.
- **Acquisition:** Acquire the sample spectrum from 4000 to 400 cm^{-1} . Identify the diagnostic N-H ($\sim 3350\text{ cm}^{-1}$) and S=O ($\sim 1330\text{ cm}^{-1}$) stretching frequencies.

Workflow Visualization



[Click to download full resolution via product page](#)

Figure 1: Multimodal spectroscopic validation workflow for **2-propylbenzenesulfonamide**.

References

- Title: Chemoselective, Enzymatic CH Bond Amination Catalyzed by a Cytochrome P450 Containing an Ir(Me)
- Title: CAS:1243475-96-8 5-Hydroxy-2-isopropylbenzenesulfonamide (Reference for **2-Propylbenzenesulfonamide** CAS)
- Title: Chemoselective, Enzymatic C-H Bond Amination Catalyzed by a Cytochrome P450 Containing an Ir(Me)
- Title: Computational Study of Engineered Cytochrome P450-Catalyzed C-H Amination: The Origin of the Regio- and Stereoselectivity Source: ACS Publications URL

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS:1243475-96-85-Hydroxy-2-isopropylbenzenesulfonamide-毕得医药 [bidepharm.com]
- 2. Chemoselective, Enzymatic C-H Bond Amination Catalyzed by a Cytochrome P450 Containing an Ir(Me)-PIX Cofactor | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization and Analytical Workflows for 2-Propylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114953/docs#comprehensive-spectroscopic-characterization-and-analytical-workflows-for-2-propylbenzenesulfonamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check